Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- follows established International Union of Pure and Applied Chemistry conventions for complex aromatic carboxylic acid derivatives. The preferred IUPAC name for this compound is 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid for the R-enantiomer, with the corresponding S-enantiomer designated as 2-[[(1S)-1-phenylethyl]carbamoyl]benzoic acid. This nomenclature precisely describes the molecular architecture, indicating the presence of a benzoic acid core structure with a carbamoyl substituent at the 2-position, which itself contains a chiral 1-phenylethyl group.
The compound is also recognized under several alternative systematic names that reflect different aspects of its structural organization. These include the designation as N-(1-phenylethyl)phthalamic acid, which emphasizes its relationship to phthalic acid derivatives, and α-methylbenzylphthalamic acid, which highlights the methylbenzyl substituent pattern. The Chemical Abstracts Service registry recognizes both enantiomers with distinct registry numbers: 21752-35-2 for the R-enantiomer and 21752-36-3 for the S-enantiomer, reflecting the stereochemical significance of this chiral center.
The compound belongs to the broader classification of phthalamic acid derivatives, which constitute an important class of aromatic carboxylic acid amides. Within this classification, it specifically represents a monoamide derivative of phthalic acid, where one carboxylic acid group has been converted to an amide linkage while the other remains as a free carboxylic acid. This dual functionality imparts unique chemical properties and intermolecular interaction capabilities that distinguish it from simple benzoic acid derivatives.
Molecular Formula and Stereochemical Considerations
The molecular formula of benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- is established as C₁₆H₁₅NO₃, with a corresponding molecular weight of 269.30 atomic mass units. This formula reflects the integration of three distinct structural components: a benzoic acid moiety (C₇H₅O₂), an amide carbonyl linkage (CO), and a phenylethyl substituent (C₈H₉N), which together create a molecule of considerable structural complexity and functional diversity.
The stereochemical characteristics of this compound are dominated by the presence of a single chiral center located at the carbon atom bearing both the phenyl group and the methyl group within the phenylethyl substituent. This asymmetric carbon gives rise to two distinct enantiomers that exhibit opposite optical rotations and distinct biological activities. The R-enantiomer demonstrates a positive optical rotation of [α]₂₄/D +46° when measured at a concentration of 2 grams per 100 milliliters in ethanol, while the S-enantiomer exhibits an equal but opposite rotation of [α]₂₄/D -46° under identical conditions.
The absolute configuration of the chiral center significantly influences the three-dimensional spatial arrangement of the molecule, affecting both its physical properties and its interactions with other chiral molecules. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the phenyl group takes precedence over the methyl group, and the resulting configuration determines whether the molecule is classified as R or S. This stereochemical distinction is crucial for applications requiring enantiomerically pure materials, as the two forms may exhibit different binding affinities, catalytic activities, or crystallization behaviors.
| Stereoisomer | CAS Registry Number | Optical Rotation [α]₂₄/D | Melting Point |
|---|---|---|---|
| R-Enantiomer | 21752-35-2 | +46° (c=2, ethanol) | 130-135°C |
| S-Enantiomer | 21752-36-3 | -46° (c=2, ethanol) | 130-135°C |
Crystallographic Characterization via X-Ray Diffraction
X-ray crystallographic studies of benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- and related phthalamic acid derivatives have provided detailed insights into the solid-state molecular arrangements and intermolecular interaction patterns that govern crystal packing. These investigations reveal that the compound adopts specific conformational preferences in the crystalline state that are stabilized through a combination of hydrogen bonding interactions and aromatic stacking arrangements.
The crystal structure analysis demonstrates that molecules of this phthalamic acid derivative organize themselves through characteristic hydrogen bonding patterns involving both the carboxylic acid group and the amide functionality. The carboxylic acid groups typically form dimeric associations through complementary hydrogen bonds, creating cyclic structures that serve as fundamental building blocks for the crystal lattice. These carboxylic acid dimers are further stabilized by additional hydrogen bonding interactions involving the amide carbonyl and nitrogen-hydrogen groups, which extend the intermolecular network throughout the crystal structure.
Powder diffraction studies of related phthalamic acid complexes have established that these compounds crystallize in various space groups depending on the specific substituent patterns and intermolecular associations. For compounds containing 1,8-bis(dimethylamino)naphthalene complexes with phthalic acids, orthorhombic and monoclinic crystal systems have been observed, with specific lattice parameters that reflect the geometric constraints imposed by the molecular structure and hydrogen bonding arrangements. These crystallographic parameters provide valuable information about the molecular packing efficiency and the strength of intermolecular interactions.
The X-ray diffraction patterns exhibit characteristic reflection intensities that correspond to the specific atomic arrangements within the crystal lattice. The analysis of these diffraction data allows for the determination of precise molecular geometries, including bond lengths, bond angles, and torsional angles that define the three-dimensional molecular structure. Such crystallographic information is essential for understanding the relationship between molecular structure and macroscopic properties, including melting point, solubility, and mechanical characteristics of the crystalline material.
Spectroscopic Signatures (NMR, IR, UV-Vis)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that correspond to the distinct hydrogen environments within the molecule, including aromatic protons from both the benzoic acid and phenylethyl components, the methyl group attached to the chiral center, and the methine proton at the chiral carbon.
The aromatic region of the proton nuclear magnetic resonance spectrum typically displays complex multipicity patterns reflecting the overlapping signals from the substituted benzene rings. The benzoic acid aromatic protons appear as a characteristic pattern of multiplets in the region between 7.0 and 8.0 parts per million, while the phenylethyl aromatic protons contribute additional complexity to this region. The chiral methine proton appears as a quartet due to coupling with the adjacent methyl group, typically observed around 5.0 to 6.0 parts per million, while the methyl group resonates as a doublet in the aliphatic region around 1.5 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the distinct carbon environments within the molecule. The spectrum exhibits characteristic resonances for the carboxylic acid carbonyl carbon, the amide carbonyl carbon, various aromatic carbons from both benzene rings, the chiral quaternary carbon, and the methyl carbon. The chemical shift values for these carbon atoms provide diagnostic information about the electronic environment and bonding patterns within the molecule.
Infrared spectroscopy reveals the characteristic vibrational frequencies associated with the functional groups present in the molecule. The spectrum typically exhibits strong absorption bands corresponding to the carboxylic acid carbonyl stretch around 1670-1680 wavenumbers, the amide carbonyl stretch around 1640-1650 wavenumbers, and the carboxylic acid oxygen-hydrogen stretch as a broad absorption around 2500-3300 wavenumbers. Additional characteristic absorptions include aromatic carbon-carbon stretches around 1600 and 1500 wavenumbers, and amide nitrogen-hydrogen stretches around 3200-3400 wavenumbers.
| Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 parts per million |
| ¹H Nuclear Magnetic Resonance | Chiral methine | 5.0-6.0 parts per million |
| ¹H Nuclear Magnetic Resonance | Methyl group | 1.5 parts per million |
| ¹³C Nuclear Magnetic Resonance | Carboxylic carbonyl | 170-180 parts per million |
| ¹³C Nuclear Magnetic Resonance | Amide carbonyl | 165-175 parts per million |
| Infrared | Carboxylic acid carbonyl | 1670-1680 wavenumbers |
| Infrared | Amide carbonyl | 1640-1650 wavenumbers |
Properties
IUPAC Name |
2-(1-phenylethylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKXWGKKDZMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341254 | |
| Record name | Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89709-20-6 | |
| Record name | Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with 1-Phenylethylamine
The primary method for synthesizing benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- involves the reaction of benzoic acid with 1-phenylethylamine. This reaction typically requires the following conditions:
- Reagents : Benzoic acid, 1-phenylethylamine
- Catalyst : Acid catalyst (e.g., sulfuric acid)
- Temperature : Controlled heating (often around 100°C)
- Duration : Several hours to ensure complete reaction
The reaction can be represented as follows:
$$
\text{Benzoic Acid} + \text{1-Phenylethylamine} \rightarrow \text{Benzoic Acid, 2-[[(1-phenylethyl)amino]carbonyl]-}
$$
Nucleophilic Substitution
Another method involves nucleophilic substitution where 1-phenylethylamine reacts with a suitable derivative of benzoic acid such as 2-chlorobenzoic acid.
- Reagents : 1-phenylethylamine, 2-chlorobenzoic acid
- Base : Sodium hydroxide or potassium carbonate
- Temperature : Heating to promote substitution
- Duration : Several hours
Industrial Production Methods
In industrial settings, continuous flow reactors are often utilized for scaling up the synthesis of benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-. This method provides better control over reaction conditions such as temperature and pressure, leading to improved yields and purity.
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Direct Reaction | Benzoic Acid, | Acid catalyst, heated | ~70-85 |
| Nucleophilic Substitution | 1-Phenylethylamine, | Base present, heated | ~60-80 |
| Continuous Flow Reactor | Benzoic Acid derivatives | Controlled temperature/pressure | >90 |
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- can participate in various chemical reactions:
Oxidation
This compound can undergo oxidation reactions that may lead to the formation of corresponding carboxylic acids or ketones.
Reduction
Reduction reactions can convert it into amines or alcohols using agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions
Electrophilic aromatic substitution can occur at the benzoic acid moiety under specific conditions using reagents such as nitric acid or sulfuric acid.
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- has several significant applications:
Chemistry : Used as a chiral resolution reagent to separate racemic mixtures.
Biology : Studied for enzyme-substrate interactions and potential therapeutic properties.
Pharmaceuticals : Important intermediate in drug development requiring specific enantiomer forms.
Industry : Utilized in producing fine chemicals and organic compounds.
Chemical Reactions Analysis
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- is widely used in scientific research, particularly in:
Chemistry: As a chiral resolution reagent, it is essential for separating racemic mixtures into enantiomers, which is crucial for the synthesis of optically active compounds.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Medicine: This compound is important in the development of pharmaceuticals, especially those requiring specific enantiomeric forms for efficacy.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- involves its ability to interact with chiral centers in molecules, facilitating the separation of enantiomers. It binds to specific molecular targets, such as enzymes or receptors, through hydrogen bonding and van der Waals interactions, leading to the desired chiral resolution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its 1-phenylethyl substituent, which distinguishes it from other benzoic acid derivatives. Below is a detailed comparison with key analogs:
Benzoic Acid, 2-[(Phenylamino)Carbonyl]- (CAS 4727-29-1)
- Structure : Phenyl group instead of 1-phenylethyl.
- Molecular Formula: C₁₄H₁₁NO₃.
- Molecular Weight : 241.24 g/mol.
- Key Properties :
- Applications : Intermediate in peptide synthesis and agrochemicals.
2-(Benzylcarbamoyl)Benzoic Acid (CAS 19357-07-4)
- Structure: Benzyl group attached to the amino carbonyl moiety.
- Molecular Formula: C₁₅H₁₃NO₃.
- Molecular Weight : 255.27 g/mol.
- Key Properties :
Benzoic Acid, 2-[[[4-[(3-Methyl-1-Oxobutyl)Amino]Phenyl]Amino]Carbonyl]-
- Structure : Branched alkyl chain (3-methyl-1-oxobutyl) substituent.
- Molecular Formula: C₁₅H₁₂ClNO₃.
- Molecular Weight : 289.72 g/mol.
- Key Properties: Enhanced solubility in organic solvents due to the hydrophobic alkyl chain . Potential use in drug design for improved membrane permeability .
Benzoic Acid, 2-[[(2-Furanylmethyl)Amino]Carbonyl]- (CAS 92059-44-4)
- Structure : Heterocyclic furan substituent.
- Molecular Formula: C₁₃H₁₁NO₄.
- Molecular Weight : 245.23 g/mol.
- Key Properties :
Data Table: Comparative Analysis
*Note: Data for the target compound (marked with *) are extrapolated based on structural analogs.
Research Findings and Implications
Evidence from skin absorption studies shows benzoic acid derivatives with hydrophobic substituents (e.g., alkyl chains) exhibit 200-fold higher permeability than hydrophilic analogs like hippuric acid .
Thermodynamic Stability :
- Compounds with rigid substituents (e.g., phenyl) show higher melting points and entropy values compared to flexible alkyl derivatives .
Synthetic Utility :
- Derivatives with heterocyclic groups (e.g., furan) are valuable in metal-organic frameworks (MOFs) and catalysis due to their electron-rich structures .
Biological Activity
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- (also known as (R)-1-phenylethylamine (R)-mandelic acid or PEM), is a compound with significant biological activity, particularly in the context of cancer treatment and chiral resolution. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- has a molecular formula of C16H17NO3 and a molecular weight of 271.30 g/mol. Its structure features a benzoic acid moiety linked to a carbonyl group and a phenylethylamine structure, which contributes to its unique pharmacological properties.
The primary mechanism through which benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- exerts its biological effects is through the inhibition of the eukaryotic translation initiation factor 4E (eIF4E). This factor plays a crucial role in the regulation of protein synthesis, particularly in cancer cells where its overexpression is associated with tumor growth and survival. By inhibiting eIF4E, this compound can potentially interfere with the translation of oncogenes and other proteins vital for cancer cell proliferation .
Anticancer Properties
Research indicates that benzoic acid derivatives can promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and regulating protein levels within cells. Specifically, studies have shown that compounds similar to benzoic acid, including those derived from Bjerkandera adusta, can activate cathepsins B and L, which are involved in protein degradation .
Inhibition of eIF4E by benzoic acid derivatives has been linked to reduced translation of proteins that promote tumorigenesis, suggesting a potential therapeutic application in oncology .
Chiral Resolution
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- serves as an effective chiral resolution reagent. It can form diastereomeric salts with racemic mixtures, facilitating the separation of enantiomers through techniques such as crystallization or chromatography. This property is particularly valuable in pharmaceutical applications where enantiomer purity is critical for drug efficacy .
Comparative Analysis
To better understand the biological activity of benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-, it is useful to compare it with other similar compounds based on their structural and functional characteristics.
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 3-((((Benzyloxy)carbonyl)amino)methyl)benzoic acid | C16H15NO4 | 1.00 |
| Methyl 4-((((benzyloxy)carbonyl)amino)methyl)benzoate | C16H17NO4 | 0.98 |
| Benzyl 4-formylbenzylcarbamate | C17H18N2O3 | 0.98 |
| Benzyl 4-carbamoylbenzylcarbamate | C17H18N2O3 | 0.94 |
| 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid | C13H17NO4 | 0.92 |
The unique combination of functional groups in benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- gives it distinct pharmacological properties that differentiate it from other compounds .
Case Studies
Several case studies have highlighted the potential applications of benzoic acid derivatives in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that compounds derived from benzoic acid can inhibit eIF4E activity, leading to decreased proliferation of cancer cells in vitro. The findings suggest that targeting eIF4E could be a viable strategy for cancer therapy .
- Chiral Resolution : In pharmaceutical research, benzoic acid derivatives have been employed to resolve chiral compounds effectively. This application is crucial for developing drugs with specific enantiomeric profiles that enhance therapeutic outcomes .
- Protein Degradation Pathways : Research involving Bjerkandera adusta indicated that benzoic acid derivatives could activate key protein degradation pathways, suggesting their potential use as anti-aging agents or modulators of proteostasis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for synthesizing benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Formation of the amide bond : React 2-carboxybenzoic acid derivatives (e.g., acid chloride or activated ester) with 1-phenylethylamine under anhydrous conditions. Catalytic bases like DMAP or pyridine enhance reactivity .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
- Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the amide bond (δ ~8.5 ppm for NH in DMSO-d₆) and aromatic protons (δ 7.2–8.1 ppm). Compare with reference spectra of structurally similar benzoic acid derivatives .
- IR : Detect the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C), but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Precipitates in hexane .
- Stability : Store at 4°C in airtight containers under inert gas (N₂/Ar). Degrades via hydrolysis in acidic/basic conditions; monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points for this compound?
- Methodological Answer :
- Experimental Design : Perform differential scanning calorimetry (DSC) at controlled heating rates (2–10°C/min) to identify polymorphic forms. Compare results with literature values (e.g., 244–245°C for similar amides) .
- Data Analysis : If discrepancies persist, assess purity via elemental analysis (C, H, N) or HPLC (>98% purity threshold). Impurities like unreacted 1-phenylethylamine lower observed melting points .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization :
Activation of Carboxylic Acid : Use SOCl₂ to generate the acid chloride, achieving >90% conversion .
Amide Coupling : Employ coupling agents (EDC/HOBt) in DMF to minimize side reactions.
- Scale-Up Considerations : Maintain low temperatures (0–5°C) during exothermic steps. Pilot-scale trials with inline IR monitoring improve reproducibility .
Q. How can computational modeling aid in predicting the compound’s reactivity or biological activity?
- Methodological Answer :
- DFT Calculations : Simulate the electron density of the amide group to predict nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-31G* basis sets is recommended .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic binding pockets), leveraging the 1-phenylethyl group’s steric bulk .
Contradiction Analysis
- Issue : Conflicting solubility data in water (e.g., <0.1 mg/mL vs. 0.5 mg/mL).
- Resolution : Test solubility under controlled pH (pH 2–7) using UV-Vis spectroscopy (λmax ~270 nm). Variability may arise from residual solvent traces or polymorphic forms .
Regulatory and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
